Cas no 1797366-74-5 (1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide)

1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide is a synthetic organic compound with potential applications in pharmaceutical research. Characterized by a complex structure featuring imidazole and sulfonamide moieties, this compound offers distinct advantages for drug discovery, including enhanced solubility and specificity in targeted biological pathways.
1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide structure
1797366-74-5 structure
Product Name:1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide
CAS No:1797366-74-5
MF:C19H18N6O2S2
MW:426.515220165253
CID:5371969
Update Time:2025-07-23

1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide
    • Inchi: 1S/C19H18N6O2S2/c1-13-21-18(11-25(13)2)29(26,27)24-15-7-5-14(6-8-15)17-12-28-19(23-17)22-16-4-3-9-20-10-16/h3-12,24H,1-2H3,(H,22,23)
    • InChI Key: KEPJMXHLWDAGIK-UHFFFAOYSA-N
    • SMILES: C1(C)N(C)C=C(S(NC2=CC=C(C3=CSC(NC4=CC=CN=C4)=N3)C=C2)(=O)=O)N=1

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 702.5±70.0 °C(Predicted)
  • pka: 6.13±0.50(Predicted)

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Additional information on 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide

Introduction to 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide and Its CAS No. 1797366-74-5

The compound 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide, identified by its CAS number 1797366-74-5, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of multiple heterocyclic moieties, including pyridine, thiazole, and imidazole, suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.

Recent research in the area of drug discovery has highlighted the importance of multiheterocyclic compounds in developing novel therapeutic agents. The structural framework of 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide incorporates several key pharmacophoric elements that are known to enhance binding affinity and selectivity. Specifically, the pyridinylamino and thiazolyl substituents are frequently observed in bioactive molecules, contributing to their ability to modulate various biological pathways.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in inflammatory and metabolic disorders. The sulfonamide moiety, a well-known pharmacophore, is often employed in drug design due to its ability to form hydrogen bonds with biological targets, thereby enhancing binding interactions. In the context of 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide, the sulfonamide group is strategically positioned to interact with key residues in target enzymes.

Moreover, the compound’s structural complexity allows for fine-tuning of its pharmacological properties through structural modifications. This flexibility is particularly valuable in the development of drugs that require high specificity and low toxicity. The integration of pyridine, thiazole, and imidazole rings into a single molecular scaffold creates a diverse array of possible interactions with biological targets, which can be exploited to develop novel therapeutic strategies.

In vitro studies have begun to elucidate the mechanistic aspects of 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide. Initial experiments suggest that it exhibits potent inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The compound’s ability to modulate these enzymatic pathways may translate into therapeutic benefits for conditions such as rheumatoid arthritis and certain types of cancer. These findings are particularly exciting given the growing interest in targeted therapies that leverage small molecule inhibitors.

The synthesis of this compound presents an intriguing challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. The use of multi-step organic synthesis techniques allows for the introduction of specific functional groups at predetermined positions within the molecule. This level of control is essential for optimizing pharmacological activity while minimizing off-target effects.

From a computational chemistry perspective, the molecular structure of 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide has been subjected to detailed molecular modeling studies. These simulations have provided valuable insights into its binding mode with potential target proteins. By predicting how the compound interacts with biological receptors at an atomic level, researchers can make informed decisions about how to modify its structure for improved efficacy and selectivity.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique chemical properties make it a candidate for use in diagnostic imaging and as a tool compound in biochemical research. For instance, labeled derivatives could be employed to visualize biological pathways or track molecular interactions in real-time. Such applications would contribute significantly to our understanding of disease mechanisms at the molecular level.

As research continues to unfold, it is anticipated that new derivatives of 1,2-Dimethyl-N-[4-[2-(3-pyridinylamino)-4-thiazolyl]phenyl]-1H-imidazole-4-sulfonamide will be developed with enhanced pharmacological profiles. The combination of experimental validation and computational modeling will be crucial in guiding these efforts toward discovering novel drugs that address unmet medical needs.

In conclusion, the compound identified by CAS number 1797366-74-5 represents a significant advancement in medicinal chemistry due to its complex structure and potential therapeutic applications. Its multiheterocyclic framework suggests strong interactions with biological targets, making it a promising candidate for further development. As research progresses, it is expected that this molecule will play a crucial role in addressing various diseases through innovative drug design strategies.

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